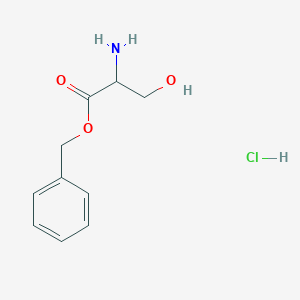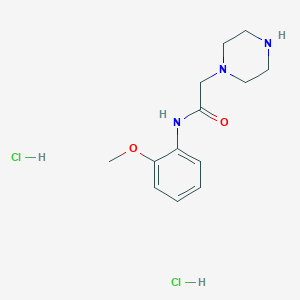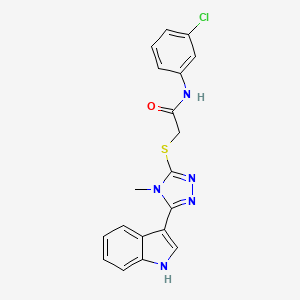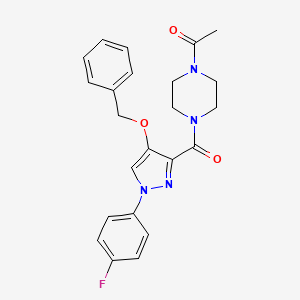
1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Molecular Structure and Docking Studies
Research by Mary et al. (2015) on a structurally similar compound, focusing on its molecular structure, vibrational frequencies, and molecular docking studies, revealed that the fluorine atom and the ethanone moiety attached to the pyrazoline ring play crucial roles in binding, suggesting inhibitory activity against target proteins and potential anti-neoplastic properties (Mary et al., 2015).
Electrochemical Synthesis
Amani and Nematollahi (2012) explored the electrochemical synthesis involving a related compound. Their research sheds light on the electrochemical behaviors and potential for synthesizing new compounds through electrochemical methods, which could be relevant for developing new pharmacological agents (Amani & Nematollahi, 2012).
σ1 Receptor Antagonism
Díaz et al. (2020) reported the synthesis and pharmacological activity of pyrazoles related to our compound of interest, identifying a new series that led to the discovery of a σ1 receptor antagonist clinical candidate for pain management. This suggests potential applications in developing new pain management therapies (Díaz et al., 2020).
Neuroprotective Activities
Gao et al. (2022) designed and synthesized new edaravone derivatives, including a compound with a benzylpiperazine moiety. Their study evaluated the neuroprotective activities of these compounds, indicating potential applications in treating cerebral ischemic stroke (Gao et al., 2022).
Green Synthesis Methods
Said et al. (2020) reported on the green microwave-assisted synthesis of a compound involving a benzothiazol-piperazin-1-yl-ethanone framework. Their research highlights efficient and eco-friendly synthesis methods, which could be applicable for the synthesis of related compounds (Said et al., 2020).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It could include toxicity data, flammability, reactivity, and environmental impact.
Future Directions
This involves speculating on potential future research directions. This could be based on the current state of research, the compound’s properties, and its potential applications.
properties
IUPAC Name |
1-[4-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-17(29)26-11-13-27(14-12-26)23(30)22-21(31-16-18-5-3-2-4-6-18)15-28(25-22)20-9-7-19(24)8-10-20/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWTXMFSJJTSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)
![3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2479228.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)
![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)

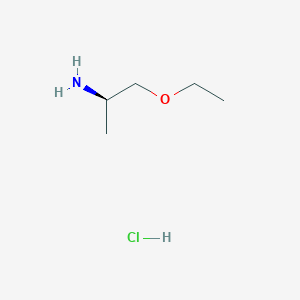

![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)
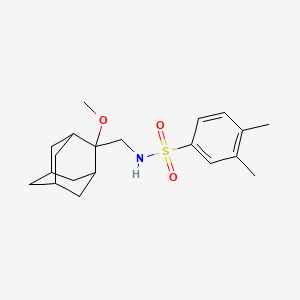
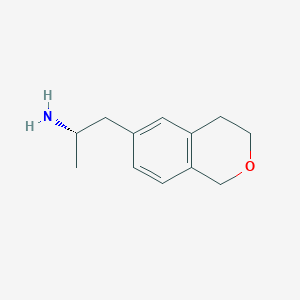
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)
